molecular formula C14H10ClNS2 B411990 1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide CAS No. 23111-43-5

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide

Cat. No.: B411990
CAS No.: 23111-43-5
M. Wt: 291.8g/mol
InChI Key: MHPLBFVYJVGKFF-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide is an organic compound with the molecular formula C14H10ClNS2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzothiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate, and organic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazol-2-yl benzyl sulfide: Lacks the chlorine atom on the benzyl group, which may affect its reactivity and biological activity.

    1,3-Benzothiazol-2-yl 4-methylbenzyl sulfide: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

    1,3-Benzothiazol-2-yl 4-nitrobenzyl sulfide:

Uniqueness

1,3-Benzothiazol-2-yl 4-chlorobenzyl sulfide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile building block in organic synthesis and its effectiveness in various scientific research applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS2/c15-11-7-5-10(6-8-11)9-17-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPLBFVYJVGKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-43-5
Record name 1,3-BENZOTHIAZOL-2-YL 4-CHLOROBENZYL SULFIDE
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